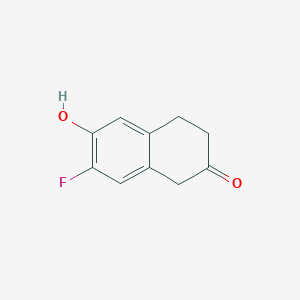
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C10H9FO2 This compound is part of the naphthalenone family, characterized by a naphthalene ring system with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one can be achieved through several synthetic routes. One common method involves the fluorination of 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthalenone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 7-fluoro-6-oxo-3,4-dihydro-1H-naphthalen-2-one.
Reduction: Formation of 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-ol.
Substitution: Formation of various substituted naphthalenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect cellular pathways and lead to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-fluoro-3,4-dihydro-1H-naphthalen-2-one
- 6-hydroxy-3,4-dihydro-1H-naphthalen-2-one
- 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one
Uniqueness
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of both fluorine and hydroxyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for hydrogen bonding and increased reactivity in chemical reactions .
Eigenschaften
CAS-Nummer |
885956-94-5 |
|---|---|
Molekularformel |
C10H9FO2 |
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
7-fluoro-6-hydroxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H9FO2/c11-9-4-7-3-8(12)2-1-6(7)5-10(9)13/h4-5,13H,1-3H2 |
InChI-Schlüssel |
NFVOPLCYRWCURV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC(=C(C=C2CC1=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(6,7-Dihydroxy-3,7-dimethyloct-2-en-1-yl)oxy]psoralen](/img/structure/B13403703.png)
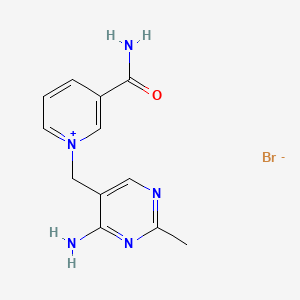
![2-Amino-9-[5-o-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B13403721.png)
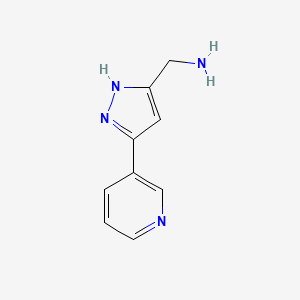
![3-[2-(Methylamino)ethyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13403755.png)

![alpha-[2-(Dimethylamino)-1-methylethyl]-alpha-methylbenzeneethanol](/img/structure/B13403766.png)
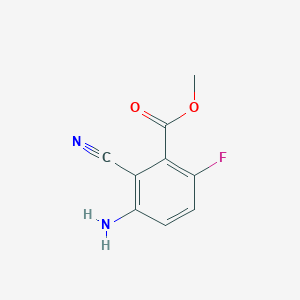
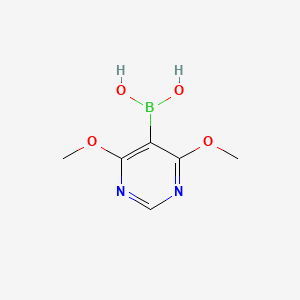
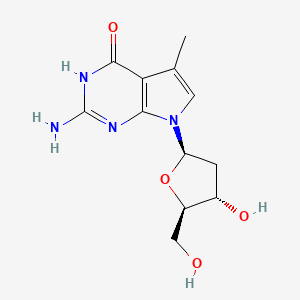
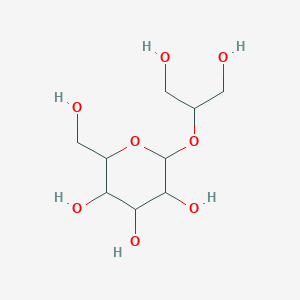
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

